3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes an aminomethyl group, a methoxy group, and a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoindolone Core: The initial step involves the formation of the isoindolone core through a cyclization reaction. This can be achieved by reacting an appropriate phthalic anhydride derivative with an amine under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the isoindolone core is reacted with formaldehyde and a secondary amine.
Methoxylation: The methoxy group is introduced through an O-alkylation reaction, typically using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindolone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the isoindolone core.
Reduction: Reduced isoindolone derivatives.
Substitution: Various substituted isoindolone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The isoindolone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)phenylboronic acid hydrochloride: Used as a versatile reagent in organic synthesis.
Uniqueness
3-(Aminomethyl)-6-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolone core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(aminomethyl)-6-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(6-12)8-4-3-7(15-2)5-9(8)11(13)14/h3-5,10H,6,12H2,1-2H3 |
InChI Key |
GTBQQNIVWPCTBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)C=C(C=C2)OC)CN |
Origin of Product |
United States |
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